molecular formula C9H14O3 B1396077 1-Cyclobutyl-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-84-9

1-Cyclobutyl-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No. B1396077
M. Wt: 170.21 g/mol
InChI Key: PGWQMSNYAIYWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutyl-2-(1,3-dioxolan-2-yl)-ethanone is a cyclic ketone that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In

Scientific Research Applications

Synthesis and Characterization

  • Compounds related to 1-Cyclobutyl-2-(1,3-dioxolan-2-yl)-ethanone have been synthesized and characterized, contributing to the understanding of their chemical and physical properties. For instance, a novel series of sulfanyl derivatives, including cyclobutyl compounds, were synthesized and characterized using techniques like FT-IR, 1H, and 13C NMR, demonstrating significant antioxidant and antibacterial activities (Sarac, Orek, & Koparır, 2020).

Polymer Research

Medicinal Chemistry

  • 1-Cyclobutyl-2-(1,3-dioxolan-2-yl)-ethanone derivatives have been explored in medicinal chemistry, such as in the synthesis of a histamine H(3) receptor antagonist. This demonstrates their potential in developing novel pharmaceutical agents (Pippel et al., 2010).

Density Functional Theory (DFT) Studies

  • DFT studies have been conducted on cyclobutane derivatives to understand their molecular structure and characteristics, which is crucial for their application in various scientific fields (2022).

Heme Oxygenase Inhibitors

  • 1-Cyclobutyl-2-(1,3-dioxolan-2-yl)-ethanone derivatives have been studied as inhibitors for heme oxygenases, which could have implications in therapeutic applications (Rahman et al., 2008).

Synthetic Chemistry

  • These compounds are used in synthetic chemistry for the creation of various derivatives, demonstrating their versatility in chemical synthesis (Ray, Wallace, & Ward, 2000).

properties

IUPAC Name

1-cyclobutyl-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8(7-2-1-3-7)6-9-11-4-5-12-9/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWQMSNYAIYWLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601255127
Record name Ethanone, 1-cyclobutyl-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-2-(1,3-dioxolan-2-yl)-ethanone

CAS RN

1263365-84-9
Record name Ethanone, 1-cyclobutyl-2-(1,3-dioxolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263365-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-cyclobutyl-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclobutyl-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 2
Reactant of Route 2
1-Cyclobutyl-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 3
Reactant of Route 3
1-Cyclobutyl-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 4
Reactant of Route 4
1-Cyclobutyl-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 5
Reactant of Route 5
1-Cyclobutyl-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 6
1-Cyclobutyl-2-(1,3-dioxolan-2-yl)-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.